1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-25(21,22)16-3-2-4-17(13-16)26(23,24)20-11-9-19(10-12-20)15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXZOLWQFUFEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the fluorophenyl and methylsulfonylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and strong bases like sodium hydride (NaH) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced to form phenyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfone derivatives, phenyl derivatives, and various substituted piperazine compounds.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylsulfonylphenyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The piperazine ring provides a flexible scaffold that allows for optimal positioning of the functional groups for target interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Effects on Activity and Physicochemical Properties
The fluorophenyl and sulfonyl groups are critical determinants of activity. Key comparisons include:
Table 1: Structural and Functional Comparison
Activity Trends:
- Electron-Withdrawing Groups : Sulfonyl groups (as in the target compound) are associated with stronger binding than nitro or benzoyl groups due to higher electronegativity .
- Fluorine Substitution: Fluorophenyl groups improve bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs .
Toxicity and Regulatory Considerations
Biological Activity
1-(4-Fluorophenyl)-4-(3-methanesulfonyldiphenylsulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on diverse scientific literature.
Synthesis
The synthesis of 1-(4-fluorophenyl)-4-(3-methanesulfonyldiphenylsulfonyl)piperazine involves multiple steps, typically starting from commercially available piperazine derivatives. The key reactions include the introduction of the 4-fluorophenyl group and the methanesulfonyl substituent through electrophilic aromatic substitution and nucleophilic substitution reactions. The following general reaction scheme outlines the synthesis:
- Formation of Piperazine Derivative :
- React piperazine with 4-fluorobenzaldehyde to form an intermediate.
- Sulfonation :
- Introduce the methanesulfonyldiphenylsulfonyl group via sulfonation reactions.
This synthetic pathway results in a compound with significant potential for biological activity due to its unique functional groups.
Anticancer Properties
Research has indicated that compounds with piperazine moieties exhibit various anticancer properties. For instance, studies have shown that derivatives similar to 1-(4-fluorophenyl)-4-(3-methanesulfonyldiphenylsulfonyl)piperazine can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| PC-3 (Prostate) | 12.5 | Cell cycle arrest |
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that it may exhibit selective inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.
- Monoamine Oxidase Inhibition :
- Compounds with similar piperazine structures have shown IC50 values in the low micromolar range for MAO-B inhibition, indicating potential utility in treating neurodegenerative disorders such as Parkinson's disease.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-fluorophenyl)-4-(3-methanesulfonyldiphenylsulfonyl)piperazine can be correlated with its structural features:
- Fluorine Substitution : Enhances lipophilicity and receptor binding affinity.
- Methanesulfonyl Group : Contributes to increased solubility and stability in biological systems.
Case Studies
Several studies have investigated the pharmacological profiles of related compounds:
-
Study on MAO Inhibition :
- A series of piperazine derivatives were tested for MAO-A and MAO-B inhibition, revealing that modifications at the para position significantly enhanced selectivity for MAO-B over MAO-A, suggesting a similar trend could be expected for our compound.
-
Anticancer Activity Assessment :
- In vitro assays demonstrated that related compounds induced apoptosis in cancer cells through caspase activation pathways, providing a rationale for further exploration of 1-(4-fluorophenyl)-4-(3-methanesulfonyldiphenylsulfonyl)piperazine in cancer therapeutics.
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes and reaction conditions for preparing 1-(4-fluorophenyl)-4-(3-methanesulfonylbenzenesulfonyl)piperazine? A: Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core. Key steps include:
- Sulfonylation: Reacting piperazine with 3-methanesulfonylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM) .
- Substitution: Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions.
- Optimization: Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (40–80°C), and stoichiometry to achieve >80% yield .
Characterization requires NMR (¹H/¹³C for structural confirmation), mass spectrometry (HRMS for molecular weight validation), and HPLC (>95% purity) .
Biological Activity Screening
Q: How should researchers design initial biological assays to evaluate this compound’s potential therapeutic activity? A: Prioritize target-based assays aligned with structural analogs:
- Enzyme inhibition: Test against kinases (e.g., CDC25B) or receptors (e.g., dopamine transporters) using fluorometric or radiometric assays .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
- Antimicrobial activity: Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Structural-Activity Relationship (SAR) Studies
Q: What strategies can elucidate the impact of the 3-methanesulfonylbenzenesulfonyl group on bioactivity? A: Conduct SAR by synthesizing analogs with:
- Sulfonyl modifications: Replace methanesulfonyl with acetyl or nitro groups to assess electronic effects.
- Substituent positioning: Compare 3- vs. 4-sulfonylphenyl derivatives.
- Piperazine rigidity: Introduce bridged piperazines to evaluate conformational flexibility .
Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinase active sites . Correlate computational data with experimental IC₅₀ values to identify critical interactions .
Resolving Contradictory Biological Data
Q: How should researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ across studies)? A: Potential causes and solutions include:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use shared reference compounds .
- Cellular context: Test in isogenic cell lines to isolate genetic or metabolic factors.
- Solubility issues: Confirm compound stability in assay buffers via LC-MS and adjust DMSO concentrations (<0.1%) .
Replicate studies across independent labs and publish raw data for transparency .
Advanced Mechanistic Studies
Q: What methodologies are recommended for probing the compound’s mechanism of action in cancer models? A: Combine -omics and pharmacological approaches:
- Transcriptomics: RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment.
- Target engagement: Use cellular thermal shift assays (CETSA) to confirm binding to putative targets like CDC25B .
- In vivo validation: Test in xenograft models (e.g., nude mice) with pharmacokinetic profiling (Cmax, t₁/₂) to assess efficacy and toxicity .
Integrate data with pathway analysis tools (e.g., Ingenuity IPA) to map mechanistic networks .
Computational Modeling for Optimization
Q: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties? A: Apply in silico tools to:
- ADMET prediction: Use SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier permeability .
- Metabolic stability: Simulate phase I/II metabolism (e.g., cytochrome P450 isoforms) with StarDrop.
- Toxicity profiling: Predict hERG inhibition and mutagenicity via ProTox-II .
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Comparative Analysis with Analogous Compounds
Q: How does this compound compare to structurally related piperazine derivatives in terms of reactivity and bioactivity? A: Key differentiators include:
- Electron-withdrawing groups: The 3-methanesulfonylbenzenesulfonyl moiety enhances electrophilicity, improving receptor binding vs. methyl or methoxy analogs .
- Fluorine effects: The 4-fluorophenyl group increases metabolic stability and π-stacking in hydrophobic pockets .
- Synergistic substituents: Dual sulfonyl groups may enable bidentate interactions with catalytic lysines in enzymes .
Tabulate data from analogs (e.g., IC₅₀, logP) to highlight structure-driven trends .
Reproducibility and Scalability Challenges
Q: What steps ensure reproducibility in synthesizing this compound across labs? A: Mitigate variability by:
- Detailed protocols: Specify exact grades of reagents (e.g., anhydrous DMF), purification methods (e.g., column chromatography with silica gel 60), and drying conditions (e.g., Na₂SO₄ vs. MgSO₄) .
- Batch documentation: Publish NMR spectra, HPLC chromatograms, and elemental analysis for each synthesis batch.
- Scale-up adjustments: Optimize microwave-assisted synthesis for higher yields and reduced reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
